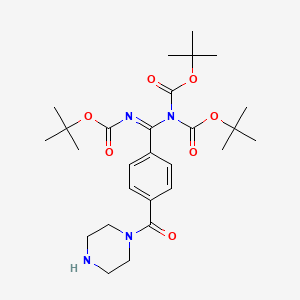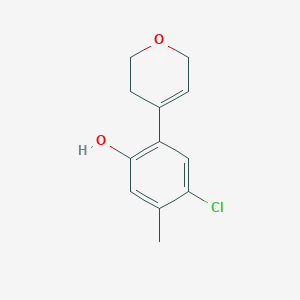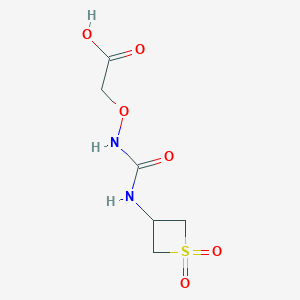
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thietane ring with a dioxido group, a urea linkage, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid typically involves multiple steps, starting with the formation of the thietane ring. This can be achieved through cyclization reactions involving sulfur-containing precursors. The dioxido group is introduced via oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids. The urea linkage is formed by reacting the thietane derivative with isocyanates or carbamates under controlled conditions. Finally, the acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized to introduce additional functional groups.
Reduction: The dioxido group can be reduced to form different derivatives.
Substitution: The urea and acetic acid moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and dioxido group play crucial roles in binding to these targets, while the urea linkage and acetic acid moiety contribute to the compound’s overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)propanoic acid
- 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)butanoic acid
Uniqueness
Compared to similar compounds, 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N2O6S |
|---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2-[(1,1-dioxothietan-3-yl)carbamoylamino]oxyacetic acid |
InChI |
InChI=1S/C6H10N2O6S/c9-5(10)1-14-8-6(11)7-4-2-15(12,13)3-4/h4H,1-3H2,(H,9,10)(H2,7,8,11) |
InChI Key |
XDAZSQNLJADIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC(=O)NOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


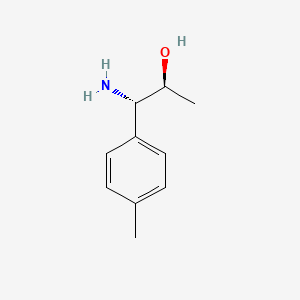
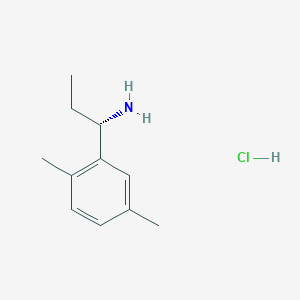
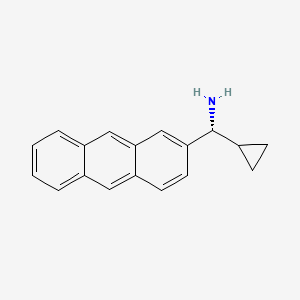
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
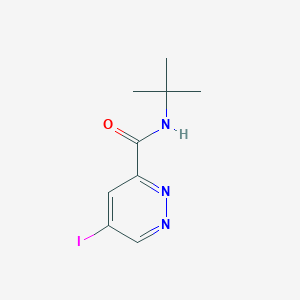
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
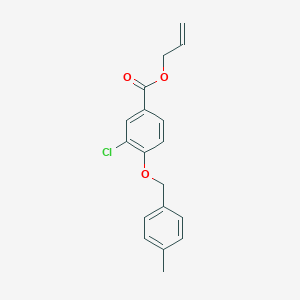
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)

